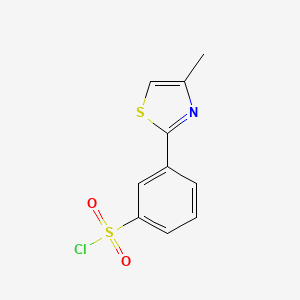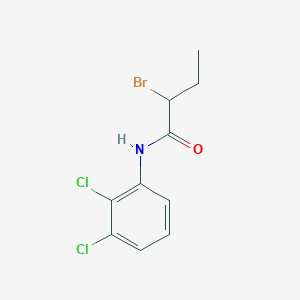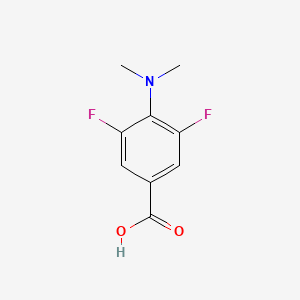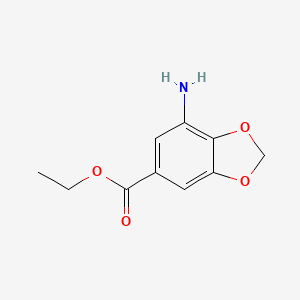
ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate
Overview
Description
Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate, also known as EABDC, is a synthetic compound that has been studied for its potential applications in various scientific research areas. EABDC is an aromatic heterocyclic compound, and its structure consists of a benzene ring fused with a dioxole ring. It is a colorless, crystalline solid that is soluble in most organic solvents. EABDC has been studied for its potential applications in chemical synthesis, drug discovery, and biochemistry.
Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in the realm of medicinal chemistry due to their presence in natural products and drugs. They play a crucial role in cell biology and are used as biologically active compounds for treating various disorders, including cancer and microbial infections . The compound “ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate” can be utilized in the synthesis of these indole derivatives, contributing to the development of new therapeutic agents.
Anti-Tumor Applications
The structure of “ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate” suggests potential anti-tumor properties. Indole derivatives, which can be synthesized from this compound, have been increasingly recognized for their role in cancer treatment. They exhibit various biologically vital properties that make them suitable for developing novel anti-cancer drugs .
Antibacterial Properties
Research indicates that indole derivatives exhibit antibacterial activity. The compound could serve as a precursor in synthesizing new antibacterial agents, helping combat resistant bacterial strains and contributing to the field of antibiotics .
Benzofuran Derivatives Synthesis
Benzofuran derivatives are known for their strong biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. “Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate” could be a key intermediate in synthesizing these compounds, which are potential natural drug lead compounds .
Anti-Viral Applications
Given the bioactivity profile of benzofuran and indole derivatives, there is potential for “ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate” to be used in the synthesis of anti-viral agents. This could be particularly relevant in the development of treatments for diseases like hepatitis C .
Pharmacological Research
Indole derivatives, related to “ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate,” have a wide range of pharmacological activities. They are used in the study of plant hormones and have clinical applications in treating various disorders. This compound could be instrumental in creating new pharmacological agents .
Mechanism of Action
Target of Action
Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate is a chemical compound that is part of a larger family of benzodioxole compounds . Benzodioxole derivatives have been reported to exhibit a broad spectrum of biological activities .
Mode of Action
Related benzodioxole compounds have been shown to interact with their targets, causing cell cycle arrest and inducing apoptosis in cancer cells .
Biochemical Pathways
Benzodioxole compounds have been associated with modulating microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, affecting the growth and proliferation of cancer cells .
Result of Action
Related benzodioxole compounds have been shown to exhibit anticancer activity, causing cell cycle arrest and inducing apoptosis in cancer cells .
properties
IUPAC Name |
ethyl 7-amino-1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-13-10(12)6-3-7(11)9-8(4-6)14-5-15-9/h3-4H,2,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDNNXIBLOPMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C(=C1)OCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[(3-Fluorophenyl)amino]ethyl}-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B1445145.png)

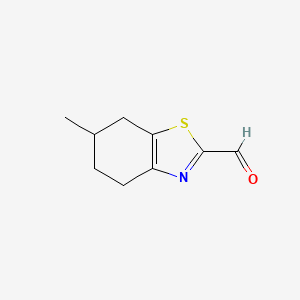
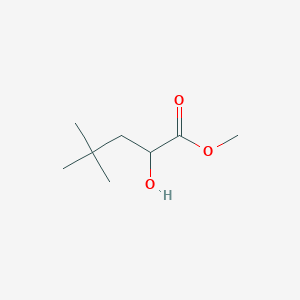


![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B1445155.png)
![4-Bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzene](/img/structure/B1445156.png)
